

DQP-1105: A Technical Guide for Research in Epilepsy Models

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Compound of Interest

Compound Name: DQP-1105

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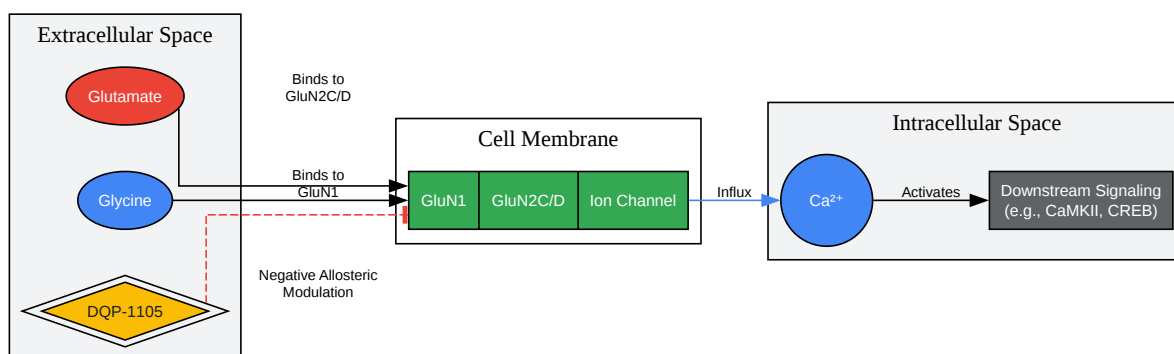
For Researchers, Scientists, and Drug Development Professionals

Abstract

DQP-1105 is a novel N-methyl-D-aspartate (NMDA) receptor antagonist with selective inhibitory activity against receptors containing the GluN2C and GluN2D subunits.[1][2] This selectivity presents a promising avenue for the development of targeted antiepileptic drugs with potentially improved side-effect profiles compared to broad-spectrum NMDA receptor antagonists. This technical guide provides an in-depth overview of **DQP-1105**, including its mechanism of action, preclinical data in epilepsy models, and detailed experimental protocols to facilitate further research and drug development efforts in the field of epilepsy.

Mechanism of Action

DQP-1105 acts as a noncompetitive negative allosteric modulator of NMDA receptors.[1] Its inhibitory effect is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists glutamate or glycine.[2] The compound shows significant selectivity for NMDA receptors containing GluN2C and GluN2D subunits over those containing GluN2A and GluN2B subunits.[1][2] **DQP-1105** is thought to inhibit a pre-gating step in receptor activation without altering the mean open time or single-channel conductance, suggesting it does not block the ion channel pore directly.[2]



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Figure 1: Mechanism of action of **DQP-1105** on GluN2C/D-containing NMDA receptors.

Quantitative Data

The following tables summarize the in vitro potency and in vivo efficacy of **DQP-1105** from preclinical studies.

Table 1: In Vitro Potency of **DQP-1105** at NMDA Receptor Subtypes

Receptor Subtype	IC ₅₀ (μM)	Cell Type	Reference
GluN1/GluN2A	>200	Xenopus oocytes	[3]
GluN1/GluN2B	Negligible Inhibition	HEK cells	[4]
GluN1/GluN2C	7.0	Xenopus oocytes	[1]
GluN1/GluN2D	2.7	Xenopus oocytes	[1]

Table 2: In Vivo Efficacy of **DQP-1105** in the Tsc1^{+/-} Mouse Model of Tuberous Sclerosis

Animal Model	Dose (mg/kg, i.p.)	Seizure Outcome	Reference
Tsc1+/- mice	28	Diminished seizure burden	[1]

Note: Specific data for **DQP-1105** in standard screening models such as the Maximal Electroshock (MES) and 6Hz seizure models are not currently available in the public domain.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Recording in *Xenopus* oocytes

This protocol is adapted from methodologies used to characterize the potency of **DQP-1105** at different NMDA receptor subtypes.

Objective: To determine the IC₅₀ of **DQP-1105** for various NMDA receptor subunit combinations.

Materials:

- Collagenase Type II
- Recording solution (in mM): 100 NaCl, 2.5 KCl, 1 CaCl₂, 10 HEPES, pH 7.4
- NMDA, Glutamate, Glycine
- **DQP-1105** stock solution
- cRNA for GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits
- *Xenopus laevis* oocytes

Procedure:

- Isolate and defolliculate *Xenopus laevis* oocytes.
- Inject oocytes with cRNA encoding the desired GluN1 and GluN2 subunits.

- Incubate oocytes for 24-72 hours at 18°C.
- Place an oocyte in a recording chamber continuously perfused with recording solution.
- Impale the oocyte with two microelectrodes (voltage and current).
- Clamp the oocyte membrane potential at -40 mV.
- Apply a saturating concentration of glutamate and glycine to elicit a maximal current response.
- Apply increasing concentrations of **DQP-1105** in the presence of the agonists.
- Measure the steady-state current inhibition at each **DQP-1105** concentration.
- Construct a concentration-response curve and calculate the IC₅₀ value.

In Vivo Efficacy in the Tsc1+/- Mouse Model

This protocol describes the evaluation of **DQP-1105**'s anticonvulsant effects in a genetic mouse model of epilepsy associated with tuberous sclerosis complex.

Objective: To assess the ability of **DQP-1105** to reduce seizure burden in Tsc1+/- mice.

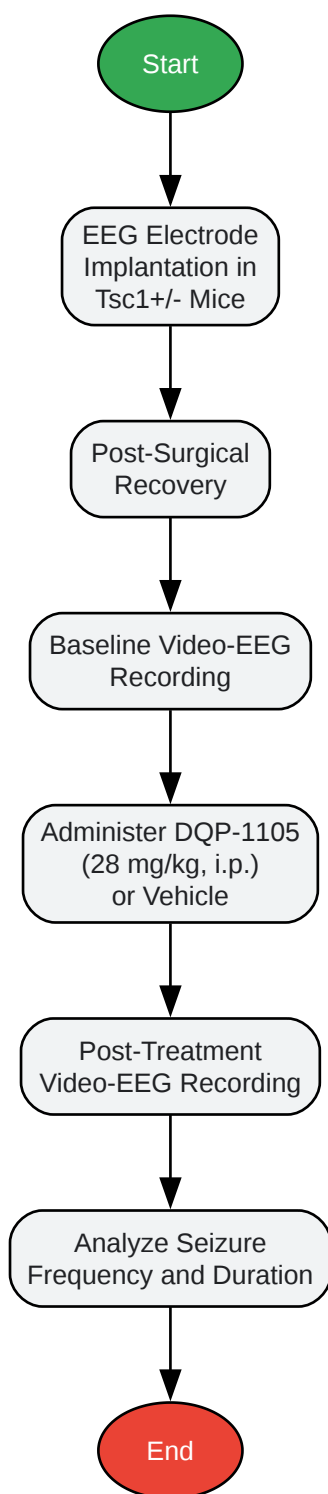
Materials:

- Tsc1+/- mice
- **DQP-1105**
- Vehicle solution
- EEG recording system (implants, amplifier, software)
- Video monitoring system

Procedure:

- Implant EEG electrodes over the cortex of adult Tsc1+/- mice.

- Allow for a post-surgical recovery period of at least one week.
- Record baseline spontaneous seizure activity for a defined period (e.g., 24-48 hours) using continuous video-EEG monitoring.
- Administer **DQP-1105** intraperitoneally (i.p.) at the desired dose (e.g., 28 mg/kg).[1]
- Continue video-EEG recording and quantify seizure frequency and duration post-drug administration.
- Compare seizure activity before and after **DQP-1105** treatment. A vehicle-treated control group should be included.

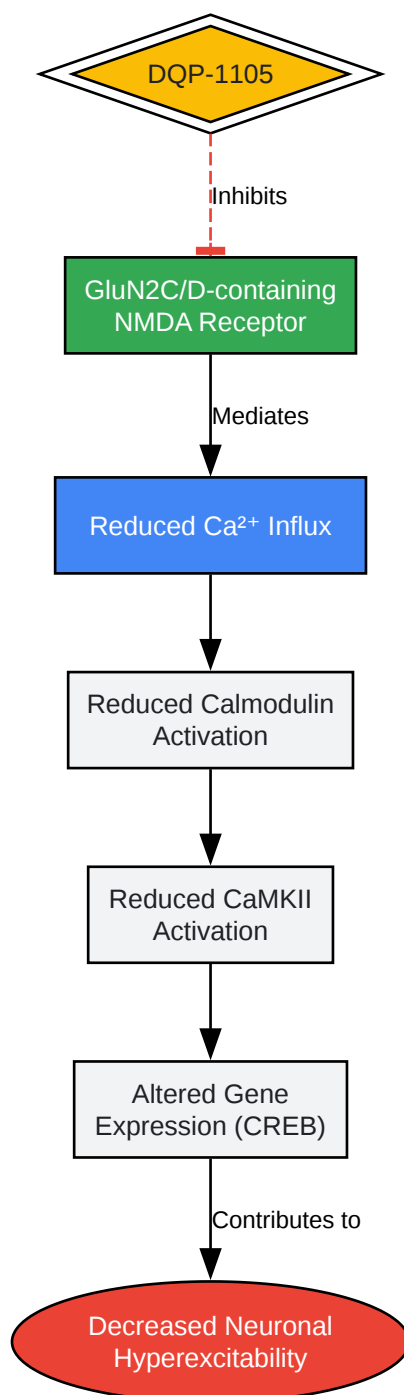


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Figure 2: Experimental workflow for evaluating **DQP-1105** in the Tsc1^{+/-} mouse model.

Hypothesized Downstream Signaling Pathway

Blockade of GluN2C/D-containing NMDA receptors by **DQP-1105** is expected to reduce calcium influx into neurons. This reduction in intracellular calcium would subsequently dampen the activity of calcium-dependent signaling pathways implicated in neuronal hyperexcitability and epileptogenesis.



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Figure 3: Hypothesized downstream effects of **DQP-1105** on neuronal signaling pathways.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of **DQP-1105** for epilepsy. Key areas for future investigation include:

- **Evaluation in Standard Epilepsy Models:** Testing **DQP-1105** in the MES and 6Hz seizure models to determine its broader anticonvulsant profile.
- **Pharmacokinetic and Pharmacodynamic Studies:** Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of **DQP-1105** and correlating plasma and brain concentrations with its anticonvulsant effects.
- **Chronic Dosing and Safety Studies:** Assessing the long-term efficacy and safety of **DQP-1105** in chronic epilepsy models.
- **Exploration of Therapeutic Window:** Determining the dose range that provides optimal anticonvulsant activity with minimal side effects.

Conclusion

DQP-1105 represents a promising, selective tool for the investigation of the role of GluN2C/D-containing NMDA receptors in epilepsy. Its unique mechanism of action and demonstrated efficacy in a genetic epilepsy model underscore its potential as a lead compound for the development of a new class of antiepileptic drugs. The data and protocols presented in this guide are intended to facilitate further research into this and similar compounds, with the ultimate goal of advancing the treatment of epilepsy.

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